Cas no 17764-18-0 (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride is a synthetic organic compound characterized by its benzodioxole and amino ketone functional groups. This hydrochloride salt form enhances stability and solubility, making it suitable for research applications requiring precise dosing and handling. The compound's structure suggests potential utility in pharmacological studies, particularly as an intermediate in the synthesis of more complex molecules. Its crystalline form ensures consistent purity, while the ethylamino moiety may influence its reactivity profile. The product is typically handled under controlled conditions due to its sensitivity. Analytical methods such as HPLC and NMR are recommended for verification of identity and purity.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride structure
17764-18-0 structure
Product name:1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride
CAS No:17764-18-0
MF:C13H18ClNO3
MW:271.739923000336
MDL:MFCD26142944
CID:1365098
PubChem ID:112500420

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one
    • Eutylone
    • Eutylone (hydrochloride)
    • Eutylone hydrochloride solution
    • 4fpd
    • bk-EBDB hydrochloride
    • BKEBDP bk-EBDB skype: honestcooperation
    • β-Keto-Ethylbenzodioxolylbutanamine hydrochloride
    • 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one:hydrochloride
    • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-butanone hydrochloride
    • Eutylone Hydrochloride (1-(3,4-Methylenedioxyphenyl)-2-ethylamino-butan-1-one Hydrochloride) 1.0 mg/ml in Methanol (as free base)
    • 4FNX1J271X
    • Eutylone hydrochloride, >=98% (HPLC)
    • .BETA.-KETO-ETHYLBENZODIOXOLYLBUTANAMINE HYDROCHLORIDE
    • 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one hydrochloride
    • beta-Keto-ethylbenzodioxolylbutanamine hydrochloride
    • UNII-4FNX1J271X
    • Q27259532
    • 17764-18-0
    • Eutylone Hydrochloride; 1-(3,4-Methylene-dioxyphenyl)-2-ethylamino-butan-1-one Hydrochloride; 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-butanone hydrochloride; 2-(Ethylamino)-3',4'-(methylenedioxy)-butyrophenone hydrochloride
    • Eutylone Hydrochloride (1-(3,4-Methylene-dioxyphenyl)-2-ethylamino-butan-1-one Hydrochloride)
    • 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride
    • Eutylone hydrochloride
    • 1-Butanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1)
    • Butyrophenone, 2-(ethylamino)-3',4'-(methylenedioxy)-, hydrochloride
    • DTXSID90724364
    • 4FPD 4fpd CAS.17764-18-0 CAS NO.17764-18-0
    • MDM2201 , MDM2201, mdm2201 CAS NO.17764-18-0
    • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride
    • MDL: MFCD26142944
    • Inchi: InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
    • InChI Key: LZTAJXOEHCOKDE-UHFFFAOYSA-N
    • SMILES: CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl

Computed Properties

  • Exact Mass: 271.0975211g/mol
  • Monoisotopic Mass: 271.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride Security Information

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B110200-50mg
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride
17764-18-0
50mg
$ 1642.00 2023-04-19
TRC
B110200-5mg
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride
17764-18-0
5mg
$ 207.00 2023-04-19
Cooke Chemical
LN-854312-1KG
Eutylone (hydrochloride)
17764-18-0 >99%
1kg
USD 500.00 2023-09-07
TRC
B110200-25mg
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride
17764-18-0
25mg
$ 953.00 2023-04-19

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride Related Literature

Additional information on 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride

Introduction to 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride (CAS No. 17764-18-0) and Its Emerging Applications in Chemical Biology

The compound 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride, identified by the CAS number 17764-18-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives characterized by a benzodioxole core, which is widely recognized for its structural versatility and biological activity. The benzodioxole moiety, often associated with psychoactive properties in certain natural products, has garnered considerable attention due to its role as a key pharmacophore in medicinal chemistry.

At the heart of this molecule lies the 1,3-benzodioxole scaffold, a structure that has been extensively studied for its pharmacological effects. The presence of this moiety suggests potential interactions with various biological targets, making it a valuable scaffold for drug discovery. The hydrochloride salt form of this compound enhances its solubility in aqueous systems, facilitating its use in both in vitro and in vivo experimental settings. This property is particularly crucial for pharmaceutical applications, where bioavailability and solubility are critical factors determining the efficacy of a drug candidate.

The ethylamino substituent at the 2-position of the butanone backbone introduces an amine functionality, which can participate in hydrogen bonding and other non-covalent interactions with biological targets. This feature makes the compound a promising candidate for further derivatization and optimization. In recent years, there has been growing interest in exploring such amine-containing compounds for their potential as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, or other enzyme-targeted therapies. The combination of the benzodioxole and ethylamino groups creates a unique chemical profile that may confer specific biological activities.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize molecules like 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride. These methodologies allow for the rapid assessment of molecular properties and interactions, accelerating the drug discovery process. For instance, molecular docking studies have been employed to predict how this compound might bind to various protein targets. Such studies have revealed potential binding affinities with enzymes involved in metabolic pathways and signaling cascades relevant to diseases such as cancer and neurodegeneration.

In the context of oncology research, compounds featuring benzodioxole moieties have shown promise as inhibitors of tyrosine kinases, which are often overexpressed in cancer cells. The ethylamino group may enhance binding affinity by interacting with key residues in the active site of these kinases. Preliminary experimental data suggest that derivatives of this compound exhibit inhibitory effects on certain tyrosine kinases at nanomolar concentrations. These findings align with broader trends in oncology research, where small molecules targeting aberrant signaling pathways are being developed as therapeutic agents.

The field of neurology has also benefited from the exploration of benzodioxole-based compounds. Some derivatives have demonstrated potential as modulators of neurotransmitter receptors, including those involved in pain perception and mood regulation. While 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride has not yet been extensively studied for its neurological effects, its structural features suggest that it may interact with similar targets. Further investigation could uncover novel therapeutic applications or lead to the development of new treatments for neurological disorders.

Another area where this compound shows promise is in anti-inflammatory research. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. Compounds that can modulate inflammatory pathways without significant side effects are highly sought after. The benzodioxole core may interact with inflammatory mediators or signaling pathways, potentially offering a mechanism for reducing inflammation. This hypothesis remains to be fully validated through rigorous experimental studies but underscores the compound's broad therapeutic potential.

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride involves multi-step organic reactions that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic steps include condensation reactions to form the butanone backbone followed by functionalization at the 2-position with an ethylamino group. The introduction of the benzodioxole moiety typically involves cyclization reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce such complex molecules more efficiently than ever before.

In conclusion,1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride (CAS No. 17764-18-0) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features—combining a benzodioxole core with an ethylamino substituent—suggest potential applications across multiple therapeutic areas including oncology, neurology, and anti-inflammation research. While much remains to be discovered about its full biological profile,this compound exemplifies how innovative molecular design can lead to novel therapeutic opportunities.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk